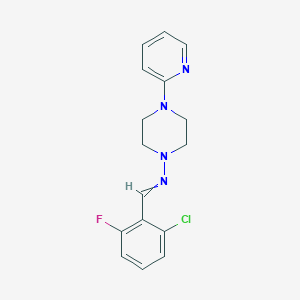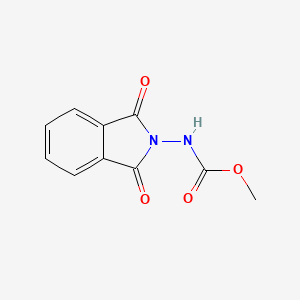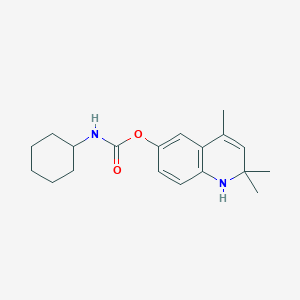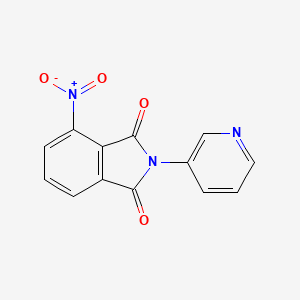
N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine and related compounds typically involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes are designed to introduce specific functional groups that define the compound's interaction with biological targets. For instance, a related compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through a series of reactions demonstrating the complexity and precision required in medicinal chemistry synthesis (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is characterized by techniques such as NMR, ESI-MS, and crystallography. These methods confirm the structure of intermediates and the target compound, ensuring the correct synthesis pathway. For example, the crystal structure of a related molecule was determined to belong to the monoclinic system, revealing specific geometric configurations crucial for its biological activity (Xue Si-jia, 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine are central to its functionality as a ligand for biological receptors. The compound's ability to undergo specific chemical reactions, such as electrophilic fluorination, is essential for its activity and selectivity towards certain receptors. Electrophilic fluorination has been used in synthesizing similar compounds, highlighting the chemical versatility required for targeting dopamine receptors (O. Eskola et al., 2002).
特性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4/c17-14-4-3-5-15(18)13(14)12-20-22-10-8-21(9-11-22)16-6-1-2-7-19-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBNDIKLRUQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzylidene)-4-pyridin-2-ylpiperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5617413.png)
![(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617417.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B5617419.png)
![2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B5617424.png)

![5-methyl-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B5617448.png)

![2-(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5617458.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5617466.png)
![1-(4-isopropylphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617475.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5617482.png)
![2-benzyl-8-[(propylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617485.png)
